molecular formula C8H9F2NO B2913929 O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine CAS No. 1540368-09-9

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine

Cat. No.: B2913929
CAS No.: 1540368-09-9
M. Wt: 173.163
InChI Key: QSRVEWVOUBCWLS-UHFFFAOYSA-N
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Description

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,6-difluorophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2,6-difluorophenyl ethyl halide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylamine
  • 2,6-Difluorophenol
  • 2,6-Difluorobenzamide

Uniqueness

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVEWVOUBCWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCON)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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